molecular formula C13H17NO2 B8079855 (4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one CAS No. 104454-73-1

(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one

Cat. No.: B8079855
CAS No.: 104454-73-1
M. Wt: 219.28 g/mol
InChI Key: YYHKDAYVJJZHEN-NWDGAFQWSA-N
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Description

(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of both isobutyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4S,5

Biological Activity

(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The stereochemistry at the 4 and 5 positions is crucial for its biological activity. Various synthetic routes have been developed to obtain this compound, often utilizing asymmetric synthesis techniques to ensure the desired stereochemical configuration.

Synthesis Overview:

  • Methodology : The compound can be synthesized via an asymmetric aldol-Curtius reaction, which allows for the construction of the oxazolidinone framework with high stereoselectivity .
  • Yield and Purity : Typical yields range from 70% to 90%, with purification achieved through column chromatography.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

  • Case Study : In a study evaluating various oxazolidinone derivatives, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (minimum inhibitory concentration) of 0.5 µg/mL .

Anti-inflammatory Effects

Oxazolidinones have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly relevant in this context.

  • Findings : In vitro assays showed that this compound inhibited COX-2 activity with an IC50 value of 0.024 µM, surpassing the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Analgesic Activity

The analgesic potential of this compound has been evaluated using animal models. Two primary tests are commonly employed:

  • Writhing Test : Measures pain response through induced writhing in mice.
  • Hot Plate Test : Assesses thermal pain sensitivity.

In both tests, this compound exhibited significant analgesic effects comparable to established analgesics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Parameter Value
AbsorptionRapid
BioavailabilityHigh
MetabolismLiver (CYP450)
Elimination Half-life6 hours
ToxicityLow (LD50 > 2000 mg/kg in mice)

Toxicological assessments have shown minimal adverse effects at therapeutic doses, indicating a favorable safety profile .

Properties

IUPAC Name

(4S,5R)-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)8-11-12(16-13(15)14-11)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,14,15)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHKDAYVJJZHEN-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(OC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199436
Record name 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-, (4S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104454-73-1
Record name 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-, (4S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104454-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-, (4S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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